Balanced Lipophilicity (LogP) Profile for CNS Drug Discovery Relative to Aromatic Analogues
The target compound exhibits a LogP of 0.95, which is significantly lower than the fully aromatic analog ethyl quinazoline-6-carboxylate (LogP 1.81) . This difference positions the target compound closer to the optimal CNS drug space, where excessive lipophilicity is linked to off-target binding and metabolic instability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.95 |
| Comparator Or Baseline | Ethyl quinazoline-6-carboxylate (CAS 849805-65-8): LogP = 1.81 |
| Quantified Difference | Δ LogP = -0.86 (target compound is 0.86 log units less lipophilic) |
| Conditions | In silico LogP calculation as reported by vendors (Fluorochem for target, Chemsrc for comparator). |
Why This Matters
The reduced lipophilicity of the target compound suggests superior developability profiles for CNS targets, compared to the more lipophilic aromatic quinazoline esters.
